H-Gln-OtBu.HCl

Description

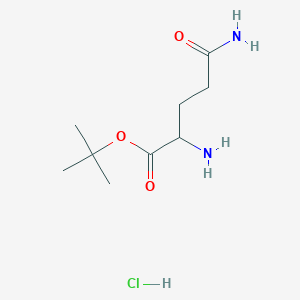

H-Gln-OtBu·HCl (CAS: 39741-62-3) is a protected derivative of glutamine, where the α-carboxyl group is esterified as a tert-butyl (OtBu) ester, and the amino group is protonated as a hydrochloride salt. Its IUPAC name is (S)-2,5-diamino-5-oxopentanoic acid tert-butyl ester hydrochloride. The compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps . Its molecular formula is C₉H₁₈N₂O₃·HCl, with a calculated molecular weight of 238.33 g/mol (derived from experimental usage in ).

Properties

IUPAC Name |

tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNUNKDKQACNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585175 | |

| Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-62-3 | |

| Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate : L-glutamic acid (Glu) or its N-protected derivatives (e.g., Z-Glu, Fmoc-Glu).

-

Temperature : 0–25°C, with reaction times ranging from 48–72 hours.

The reaction produces a mixture of glutamic acid-5-tert-butyl ester (Glu(OtBu)) and glutamic acid-1-tert-butyl ester (Glu-OtBu) . Separation is achieved via pH-controlled liquid-liquid extraction:

Yield and Scalability

-

Industrial Adaptations :

Alkylation with Isobutylene

An alternative approach employs isobutylene gas for direct alkylation of glutamic acid under acidic conditions.

Reaction Parameters

The reaction proceeds via carbocation intermediacy , with isobutylene reacting preferentially at the α-carboxyl group of glutamic acid. Post-reaction workup mirrors transesterification, involving pH adjustment and solvent extraction to isolate Glu-OtBu.

Advantages and Limitations

-

Advantages : Higher regioselectivity for α-esterification compared to transesterification.

-

Limitations : Requires specialized equipment for handling gaseous isobutylene and stringent temperature control.

Deprotection of N-Protected Precursors

A third route involves synthesizing N-protected glutamic acid tert-butyl esters (e.g., Z-Glu-OtBu, Fmoc-Glu-OtBu) followed by deprotection.

Stepwise Synthesis

Case Study: Z-Glu-OtBu to H-Gln-OtBu·HCl

Comparative Analysis of Methods

| Method | Catalyst | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Transesterification | HClO₄/PTSA | 56–77% | Moderate | High |

| Alkylation (Isobutylene) | PTSA | 60–70% | High | Moderate |

| N-Deprotection | Pd/C or amines | 70–85% | N/A | Laboratory-scale |

Key Observations :

-

Transesterification is preferred for industrial-scale production due to reagent availability and simpler equipment.

-

Alkylation offers better regioselectivity but requires cryogenic conditions.

-

N-Deprotection routes are optimal for small-scale, high-purity synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the tert-butyl ester is a primary reaction pathway, crucial for deprotection in peptide synthesis.

Mechanistic Insight :

- Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

- Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release tert-butoxide .

Nucleophilic Substitution

The tert-butyl ester acts as a leaving group in substitution reactions, enabling functionalization of the glutamine backbone.

Key Challenges :

- Competing hydrolysis under aqueous conditions necessitates anhydrous solvents (e.g., DMF, DCM).

- Steric hindrance from the tert-butyl group slows reactions with bulky nucleophiles .

Comparative Efficiency in SPPS

| Protecting Group | Coupling Efficiency | Deprotection Time | Purity |

|---|---|---|---|

| tert-Butyl (OtBu) | 98% | 2 h (TFA) | >95% |

| Benzyl (Bzl) | 90% | 4 h (H₂/Pd) | 85% |

| Methyl (Me) | 75% | 6 h (LiOH) | 70% |

Oxidation and Reduction

Limited reactivity is observed under standard redox conditions, but specialized reagents enable functional group interconversion.

Comparative Reactivity with Analogues

H-Gln-OtBu·HCl exhibits distinct reactivity compared to other glutamine derivatives:

| Compound | Ester Group | Hydrolysis Rate (k, h⁻¹) | Solubility (mg/mL) |

|---|---|---|---|

| H-Gln-OtBu·HCl | tert-Butyl | 0.12 (pH 1) | 15 (H₂O), 30 (MeOH) |

| L-Glutamine benzyl ester HCl | Benzyl | 0.08 (pH 1) | 5 (H₂O), 20 (MeOH) |

| L-Glutamine methyl ester HCl | Methyl | 0.25 (pH 1) | 50 (H₂O), 10 (MeOH) |

Industrial and Pharmacological Relevance

- Drug Intermediate : Used in synthesizing protease inhibitors and antimicrobial agents via nucleophilic substitution .

- Metabolic Studies : Radiolabeled H-Gln-OtBu·HCl tracks glutamine uptake in cancer cells.

- Limitations : Hydroscopic nature complicates storage; requires inert atmosphere below -20°C .

Scientific Research Applications

H-Gln-OtBu.HCl has a wide range of scientific research applications:

Chemistry: It is used as a reactant in the synthesis of rhenium-glutamine conjugates and other complex molecules.

Biology: The compound is utilized in protein synthesis and amino acid modification research.

Medicine: It serves as an intermediate in drug synthesis and metabolism studies.

Industry: This compound is employed in the food and pharmaceutical industries for various applications.

Mechanism of Action

The mechanism of action of H-Gln-OtBu.HCl involves its role as a protected derivative of glutamine. The tert-butyl ester group protects the amino acid from unwanted reactions during synthesis, allowing for selective modifications . Upon deprotection, the compound releases L-glutamine, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares H-Gln-OtBu·HCl with structurally related tert-butyl-protected amino acid derivatives:

Key Observations :

- Backbone Variability: H-Gln-OtBu·HCl uniquely incorporates a glutamine side chain with an amide group, distinguishing it from acidic (e.g., H-Glu/OtBu derivatives) or non-polar (e.g., H-Phe-OtBu·HCl) analogs.

- Chirality: Compounds like H-D-Ala-OtBu·HCl highlight the importance of stereochemistry in peptide synthesis, as D-amino acids are used to modulate stability and bioavailability .

- Protecting Groups : H-Asp(Obzl)-OtBu·HCl uses a benzyl (Obzl) ester alongside OtBu, offering orthogonal protection strategies .

Solubility and Stability

Biological Activity

H-Gln-OtBu.HCl, also known as L-Glutamine t-butyl ester hydrochloride, is a derivative of the amino acid L-glutamine. This compound plays a significant role in peptide synthesis and has various biological applications due to its unique protective properties. Below, we explore its biological activity, including its synthesis, applications in research, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O₄ |

| Molecular Weight | 295.803 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 311.1 °C |

| Melting Point | 60 to 75 °C |

| CAS Number | 39741-62-3 |

The compound is synthesized through the protection of the amine group of glutamine with a tert-butyl (OtBu) group, while the carboxylic acid group is converted to a hydrochloride salt. This protection strategy is crucial during solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions and ensures the correct assembly of peptides .

Role in Peptide Synthesis

This compound is widely utilized in SPPS due to its ability to protect the glutamine side chain during peptide assembly. The OtBu group can be selectively removed under specific conditions once the peptide chain is complete, allowing for the functionalization of the glutamine residue essential for the biological activity of the resulting peptides .

Study on Antimicrobial Activity

In a comparative study involving various glutamate derivatives, researchers found that specific modifications led to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. These findings indicate that modifications similar to those seen in this compound may enhance biological activity, making it a candidate for further investigation in antimicrobial applications .

Peptide Synthesis Efficiency

Research utilizing this compound in SPPS highlighted its efficiency in synthesizing complex peptides. The compound facilitated high yields in peptide formation while maintaining structural integrity, which is critical for biological function. For example, using this compound in reactive extrusion methods yielded peptides with excellent diastereomeric excesses and high purity levels .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.